molecular formula C21H14BrN3O4 B15016926 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15016926
M. Wt: 452.3 g/mol
InChI Key: LLNVOWVFIBEBDD-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structural features. This compound contains a bromine atom, a nitro group, and a methoxy group attached to a benzoxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the bromine and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imine linkage through a condensation reaction between an aldehyde and an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield a variety of substituted benzoxazole compounds.

Scientific Research Applications

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s binding affinity to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    Bromomethyl methyl ether: Contains a bromine atom and a methoxy group.

Uniqueness

(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of functional groups and the benzoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H14BrN3O4

Molecular Weight

452.3 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H14BrN3O4/c1-28-16-4-2-3-14(10-16)21-24-18-11-15(6-8-20(18)29-21)23-12-13-5-7-17(22)19(9-13)25(26)27/h2-12H,1H3

InChI Key

LLNVOWVFIBEBDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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